Ethyl 4-iodo-3,5-dimethylbenzoate

Description

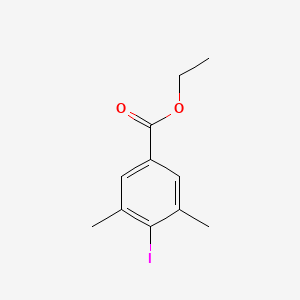

Ethyl 4-iodo-3,5-dimethylbenzoate (C₁₁H₁₃IO₂) is a substituted benzoate ester featuring iodine at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. It is synthesized via a Sandmeyer reaction from ethyl 4-amino-3,5-dimethylbenzoate (8), involving diazotization and subsequent iodide substitution . Key physical properties include a melting point of 41.2–43.2°C, a molecular weight of 304.12 g/mol, and distinct spectroscopic signatures (¹H NMR: δ 7.68 ppm, aromatic protons; δ 4.32–4.39 ppm, ethyl quartet) . This compound serves as a critical intermediate in synthesizing opioid receptor antagonists, such as (2S)-Mdcp derivatives, which exhibit high μ-opioid selectivity .

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

ethyl 4-iodo-3,5-dimethylbenzoate |

InChI |

InChI=1S/C11H13IO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 |

InChI Key |

WXSYSBXIWTUGBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)I)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodo-3,5-dimethylbenzoate typically involves the iodination of 3,5-dimethylbenzoic acid followed by esterification. One common method includes:

Iodination: 3,5-dimethylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 4-position.

Esterification: The resulting 4-iodo-3,5-dimethylbenzoic acid is then reacted with ethanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk iodination: Using large reactors to ensure uniform distribution of iodine.

Continuous esterification: Employing continuous flow reactors to maintain consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., sodium azide) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Reduction: Formation of 4-iodo-3,5-dimethylbenzyl alcohol.

Oxidation: Formation of 4-iodo-3,5-dimethylbenzoic acid.

Scientific Research Applications

Ethyl 4-iodo-3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-3,5-dimethylbenzoate depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine and ester functional groups.

Comparison with Similar Compounds

Benzyl 4-Iodo-3,5-Dimethylbenzoate (11)

- Structural Differences : Replaces the ethyl ester with a benzyl group.

- Synthesis : Derived from the same precursor (8) but undergoes benzylation with benzyl bromide under basic conditions .

- Physical Properties : Higher melting point (56.8–57.9°C) compared to the ethyl analogue, likely due to increased aromatic stacking .

- Reactivity: The benzyl group enables hydrogenolysis for deprotection, a feature absent in the ethyl ester, making it advantageous in multi-step syntheses .

- Spectroscopy : ¹H NMR shows a benzyl singlet (δ 5.39 ppm) and aromatic protons (δ 7.76 ppm); ¹³C NMR carbonyl resonance (166.2 ppm) nearly identical to the ethyl derivative .

| Property | Ethyl 4-Iodo-3,5-Dimethylbenzoate (9) | Benzyl 4-Iodo-3,5-Dimethylbenzoate (11) |

|---|---|---|

| Molecular Formula | C₁₁H₁₃IO₂ | C₁₆H₁₅IO₂ |

| Molecular Weight (g/mol) | 304.12 | 366.20 |

| Melting Point (°C) | 41.2–43.2 | 56.8–57.9 |

| Yield (%) | 83 | 87 |

| Key ¹H NMR Signals | δ 4.32–4.39 (q, ethyl) | δ 5.39 (s, benzyl) |

Mthis compound

- Structural Differences : Methyl ester instead of ethyl.

- Physical Properties : Lower molecular weight (290.10 g/mol) and reduced lipophilicity compared to the ethyl analogue .

- Applications: Limited data, but methyl esters are typically less stable under basic hydrolysis conditions than ethyl esters, influencing their utility in synthetic pathways.

Ethyl 4-tert-Butyl-3-Iodobenzoate

- Structural Differences : Features a bulky tert-butyl group instead of methyl at the 3-position.

- Implications: Increased steric hindrance may slow reaction kinetics in cross-coupling reactions.

Ethyl 4-Methoxy-3,5-Dimethylbenzoate

- Structural Differences : Methoxy substituent replaces iodine.

- Electronic Effects : Methoxy is electron-donating, altering the ring’s electronic profile. This reduces reactivity in cross-coupling reactions (e.g., Suzuki), where iodine’s leaving-group ability is critical .

Pharmacological Relevance

This compound-derived peptides, such as (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂ (1), exhibit potent μ-opioid antagonist activity (Keμ = 1.24 nM) with high selectivity over δ- and κ-receptors . Comparatively, benzyl-derived intermediates facilitate selective deprotection steps, streamlining the synthesis of δ-selective antagonists like (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH (Keδ = 0.326 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.